molecular formula C7H15NO B3316347 Methyl[(oxiran-2-yl)methyl](propan-2-yl)amine CAS No. 953750-28-2

Methyl[(oxiran-2-yl)methyl](propan-2-yl)amine

Cat. No.: B3316347
CAS No.: 953750-28-2
M. Wt: 129.2 g/mol
InChI Key: KRSKXWNYUQDZLG-UHFFFAOYSA-N
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Description

Methyl(oxiran-2-yl)methylamine: is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of oxirane, also known as an epoxide, and contains an amine functional group. This compound is of interest due to its unique structure, which combines the reactivity of an epoxide with the basicity of an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to prepare methyl(oxiran-2-yl)methylamine involves the epoxidation of alkenes. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.

    Amination Reactions: Another approach involves the reaction of an epoxide with an amine. For instance, reacting an epoxide with isopropylamine under controlled conditions can yield the desired product.

Industrial Production Methods: Industrial production of methyl(oxiran-2-yl)methylamine typically involves large-scale epoxidation processes followed by amination. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl(oxiran-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, amines.

Major Products Formed:

    Oxidation: Products may include diols or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Ring-opened products with various functional groups.

Scientific Research Applications

Chemistry: Methyl(oxiran-2-yl)methylamine is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and amines. It may also serve as a precursor for pharmaceuticals or bioactive molecules.

Industry: Industrially, methyl(oxiran-2-yl)methylamine is used in the production of polymers, resins, and coatings. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of methyl(oxiran-2-yl)methylamine involves its reactivity as both an epoxide and an amine. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The amine group can participate in various chemical reactions, including protonation and nucleophilic substitution. These combined properties allow the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

    Ethylene oxide: A simpler epoxide with high reactivity.

    Propylene oxide: Another epoxide with industrial significance.

    Isopropylamine: A simple amine used in various chemical reactions.

Uniqueness: Methyl(oxiran-2-yl)methylamine is unique due to its combination of an epoxide and an amine in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler epoxides or amines alone.

Properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKXWNYUQDZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953750-28-2
Record name methyl[(oxiran-2-yl)methyl](propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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